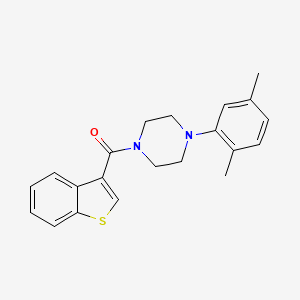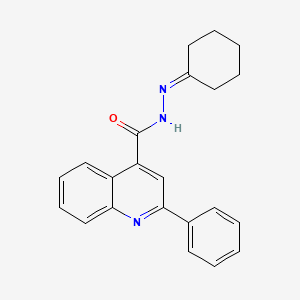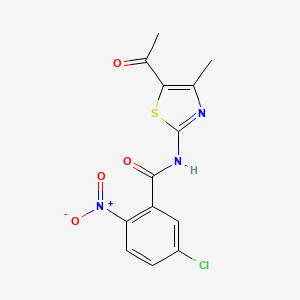![molecular formula C15H16N2O3 B5752221 N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
N-[3-(4-morpholinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)phenyl]-2-furamide, also known as Fumitremorgin C (FTC), is a natural product that belongs to the class of indole alkaloids. FTC was first isolated from the fungus Aspergillus fumigatus and has been found to have several applications in scientific research.
Wirkmechanismus
The mechanism of action of FTC involves the inhibition of ABC transporters. Specifically, FTC binds to the nucleotide-binding domains (NBDs) of ABC transporters, preventing the hydrolysis of ATP and thus blocking the transport of substrates across the cell membrane. This mechanism has been confirmed through structural studies of FTC bound to ABC transporters.
Biochemical and Physiological Effects:
FTC has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on ABC transporters, FTC has been found to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to the inhibition of ABC transporters, which can lead to the accumulation of toxic metabolites in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using FTC in lab experiments is its specificity for ABC transporters. This allows researchers to study the role of ABC transporters in drug resistance without affecting other cellular processes. However, one limitation of using FTC is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of FTC for a given experiment.
Zukünftige Richtungen
There are several future directions for the study of FTC. One area of research is the development of more potent and selective inhibitors of ABC transporters. Another area of research is the use of FTC in combination with other drugs to overcome drug resistance in cancer cells. Finally, the study of the physiological effects of FTC in non-cancer cells could provide insight into its potential use in other diseases.
Synthesemethoden
FTC can be synthesized through a multi-step process starting with the reaction of 3-nitrobenzaldehyde with morpholine to form 3-(4-morpholinyl)benzaldehyde. This intermediate is then reacted with furfurylamine to yield FTC. The synthesis of FTC has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FTC has been found to have several applications in scientific research. One of the primary uses of FTC is as an inhibitor of ATP-binding cassette (ABC) transporters. ABC transporters are membrane proteins that play a critical role in the transport of various molecules across the cell membrane. FTC has been shown to inhibit the activity of ABC transporters, making it a valuable tool for studying drug transport and resistance in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-5-2-8-20-14)16-12-3-1-4-13(11-12)17-6-9-19-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZZKBUAWPNHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)



![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)

![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)


![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)